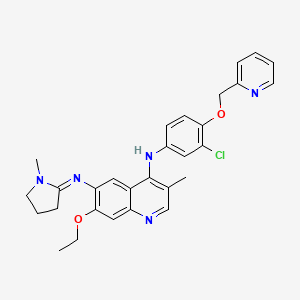![molecular formula C25H34FN3O6S B12853116 tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate is a complex organic compound that features a tert-butyl ester group, a fluorophenyl group, and a methanesulfonamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include TBHP for oxidation and DCC/DMAP for esterification .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of tert-butyl peresters .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. The methanesulfonamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tert-butyl esters and fluorophenyl derivatives. Examples include tert-butyl (4-fluorophenyl)sulfane and tert-butyl peresters .
Uniqueness
What sets tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C25H34FN3O6S |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H34FN3O6S/c1-16(2)20-19(10-8-7-9-15-25(31,32)22(30)35-24(3,4)5)21(17-11-13-18(26)14-12-17)28-23(27-20)29-36(6,33)34/h8,10-14,16,31-32H,7,9,15H2,1-6H3,(H,27,28,29)/b10-8+ |
InChI-Schlüssel |
OWHQDDJIIOSDDM-CSKARUKUSA-N |
Isomerische SMILES |
CC(C)C1=NC(=NC(=C1/C=C/CCCC(C(=O)OC(C)(C)C)(O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1C=CCCCC(C(=O)OC(C)(C)C)(O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


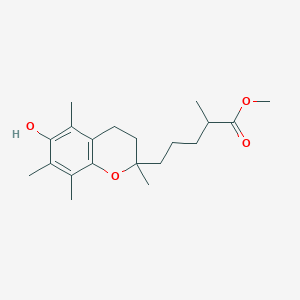


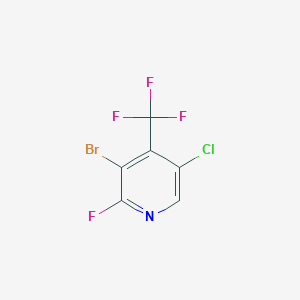
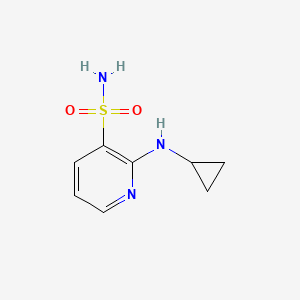
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
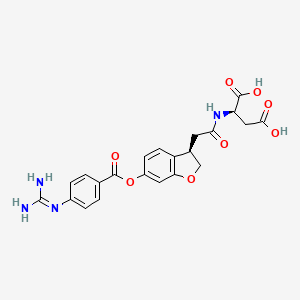
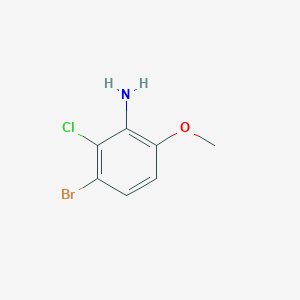
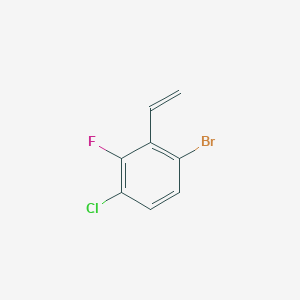
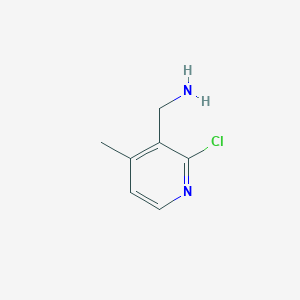
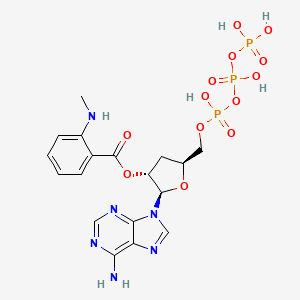
![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
